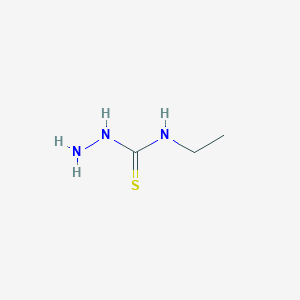

4-Ethyl-3-thiosemicarbazide

描述

4-Ethyl-3-thiosemicarbazide is an organic compound with the molecular formula C2H5NHCSNHNH2. It is a derivative of thiosemicarbazide, characterized by the presence of an ethyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: 4-Ethyl-3-thiosemicarbazide can be synthesized through the reaction of ethylamine with thiourea. The reaction typically involves heating the mixture under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction proceeds as follows:

C2H5NH2+CS(NH2)2→C2H5NHCSNHNH2

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified through crystallization or distillation techniques.

化学反应分析

Condensation with Carbonyl Compounds

4-Ethyl-3-thiosemicarbazide reacts with aldehydes or ketones to form thiosemicarbazone ligands via acid-catalyzed condensation. This reaction is pivotal for creating coordination-active species:

Example Reactions:

-

With 1-Acetonaphthone :

Refluxing this compound (1.19 g, 0.01 mol) and 1-acetonaphthone (1.70 g, 0.01 mol) in ethanol with glacial acetic acid yields (E)-4-ethyl-1-(1-(naphthalen-1-yl)ethylidene)thiosemicarbazide (HAN) . The product acts as a bidentate ligand, coordinating through the thione sulfur (C=S) and imine nitrogen (C=N) . -

With Pyridine Derivatives :

Condensation with 2-acetylpyridine produces 4-ethyl-1-(1-(2-pyridyl)ethylidene)-3-thiosemicarbazide , confirmed via X-ray crystallography (CCDC 754743) .

Reaction Conditions:

| Carbonyl Compound | Solvent | Catalyst | Reaction Time | Yield |

|---|---|---|---|---|

| 1-Acetonaphthone | Ethanol | Acetic acid | 3 hours | 86–95% |

| 4-Formylphenylboronic acid | Water | Formic acid | 2 hours | 96% |

Metal Complexation

The ligand derivatives of this compound form stable complexes with transition metals, adopting diverse geometries:

Key Complexes:

-

[Co(HAN)Cl₂·(H₂O)₂] : Octahedral geometry, confirmed by magnetic susceptibility (4.92 BM) and electronic spectra (λmax = 570 nm) .

-

[Ni(L)Cl₂·H₂O] : Distorted octahedral structure with molar conductivity 15 Ω⁻¹ cm² mol⁻¹, indicating non-electrolytic behavior .

-

Zn(II) and Cu(II) Complexes : Synthesized via microwave irradiation (60–80°C, 15–30 min), showing enhanced reaction efficiency compared to conventional methods .

Coordination Modes:

| Metal Ion | Ligand Donor Atoms | Geometry | Application |

|---|---|---|---|

| Co(II) | S, N | Octahedral | Antimicrobial agents |

| Cu(II) | S, N | Square planar | Hypoxia-targeting imaging |

Representative Derivatives:

| Product | Reactant | Melting Point (°C) | Yield |

|---|---|---|---|

| (E)-(4-((2-(Ethylcarbamothioyl)hydrazono)methyl)phenyl)boronic acid | 4-Formylphenylboronic acid | 218–220 | 96% |

| (E)-(3-((2-(Ethylcarbamothioyl)hydrazono)methyl)phenyl)boronic acid | 3-Formylphenylboronic acid | 200–202 | 95% |

Conditions : Reflux in water with formic acid (1 drop) for 2 hours.

Functionalization with Heterocycles

The compound participates in cyclization reactions to generate heterocyclic systems:

-

With Allyl Isothiocyanate :

Refluxing in ethanol forms 4-allyl-1-picolinoyl thiosemicarbazide (m.p. 182–183°C), characterized by IR (νC=S at 1245 cm⁻¹) and NMR (δ 8.16 ppm for aromatic protons) .

Bioconjugation and Linker Attachment

This compound derivatives are modified with biocompatible linkers for theranostic applications:

-

PEGylation : Incorporation of 2,2′-(ethylenedioxyl) spacers enhances solubility in organic solvents .

-

Amino Acid Conjugation : Coupling with Fmoc-Glu(OtBu)-OH via pyBOP activation enables bioconjugation for targeted drug delivery .

Antimicrobial Activity

Metal complexes derived from this compound exhibit notable bioactivity:

| Complex | Bacterial Strain (MIC, µg/mL) | Fungal Strain (MIC, µg/mL) |

|---|---|---|

| [Cu(HAN)Cl₂] | S. aureus: 32 | C. albicans: 64 |

| [Ni(HAN)Cl₂] | E. coli: 64 | – |

Mechanism : Disruption of microbial cell membranes via sulfur-metal coordination.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that 4-ethyl-3-thiosemicarbazide exhibits notable antimicrobial activity. A study synthesized boron-containing derivatives of this compound and evaluated their antimicrobial properties against various pathogens. The results demonstrated enhanced efficacy compared to traditional antibiotics, suggesting potential for developing new antimicrobial agents .

Anticancer Activity

Thiosemicarbazones, including derivatives of this compound, have been explored for their anticancer properties. These compounds can form metal complexes that exhibit selective cytotoxicity towards cancer cells. Studies have shown that thiosemicarbazone metal complexes can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Organometallic Chemistry

This compound serves as a building block for the synthesis of various organometallic compounds. Its ability to chelate metals allows for the formation of stable metal complexes used in catalysis and material science.

| Metal Complex | Synthesis Method | Application |

|---|---|---|

| Zn(II) Complex | Microwave-assisted synthesis | Catalysis in organic reactions |

| Cu(II) Complex | Conventional heating | Anticancer drug development |

The microwave-assisted synthesis method has been particularly effective, yielding higher reaction rates and purities compared to traditional methods .

Coordination Chemistry

The coordination chemistry of this compound has been extensively studied due to its ability to form complexes with transition metals. These complexes are investigated for their use in:

- Molecular Imaging : Thiosemicarbazone-based radiotracers have been developed for Positron Emission Tomography (PET), particularly in imaging hypoxic tumors .

- Theranostics : The dual application in therapy and diagnostics makes thiosemicarbazone derivatives attractive for personalized medicine approaches.

Case Study 1: Antimicrobial Activity

A study published in the Canadian Journal of Chemistry explored the synthesis of boron-containing derivatives of this compound and assessed their antimicrobial properties against E. coli and Staphylococcus aureus. The results indicated that these derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations lower than those of conventional antibiotics .

Case Study 2: Anticancer Properties

In another investigation, researchers synthesized various thiosemicarbazone derivatives from this compound and evaluated their cytotoxic effects on different cancer cell lines. The study found that certain metal complexes formed with this compound displayed potent anticancer activity, suggesting a pathway for developing new cancer therapies .

作用机制

The mechanism of action of 4-Ethyl-3-thiosemicarbazide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby interfering with their normal function. For example, it may inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

相似化合物的比较

- 4-Methyl-3-thiosemicarbazide

- 4-Cyclohexyl-3-thiosemicarbazide

- 4-(3-Nitrophenyl)-3-thiosemicarbazide

Comparison: 4-Ethyl-3-thiosemicarbazide is unique due to the presence of the ethyl group, which influences its reactivity and solubility. Compared to 4-Methyl-3-thiosemicarbazide, the ethyl derivative may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity. The cyclohexyl and nitrophenyl derivatives, on the other hand, introduce bulkier substituents, which can significantly alter the compound’s properties and applications.

生物活性

4-Ethyl-3-thiosemicarbazide (ETSC) is a compound that has garnered attention in recent years due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of ETSC, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₅H₈N₄S

- Molecular Weight : 172.21 g/mol

The compound contains a thiosemicarbazide functional group, which is known for its ability to form metal complexes and exhibit various biological activities.

Antimicrobial Activity

ETSC has been extensively studied for its antimicrobial properties, particularly against bacterial strains. Research indicates that derivatives of thiosemicarbazides, including ETSC, demonstrate significant antibacterial activity against Gram-positive bacteria.

Case Studies and Findings

-

Antibacterial Efficacy :

- A study evaluated the antibacterial activity of various thiosemicarbazide derivatives, including ETSC. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains.

- Table 1 summarizes the MIC values of ETSC against selected bacterial strains:

The results indicate that ETSC is particularly effective against Staphylococcus aureus and Bacillus cereus but shows no activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15.63 Bacillus cereus 7.81 Escherichia coli >1000 Klebsiella pneumoniae >1000 - Mechanism of Action :

Anticancer Activity

Research has also explored the potential anticancer properties of ETSC. Thiosemicarbazides are known to exhibit cytotoxic effects on various cancer cell lines.

Research Findings

- A study investigated the cytotoxic effects of ETSC on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

-

Table 2 presents the IC50 values indicating the concentration required to inhibit cell growth by 50%:

Cell Line IC50 (µM) MCF-7 20 A549 15

These findings suggest that ETSC exhibits significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, ETSC has demonstrated antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage.

Experimental Studies

- The antioxidant capacity of ETSC was evaluated using various assays, including DPPH radical scavenging and ABTS assays.

- The results showed that ETSC exhibited a dose-dependent scavenging effect on free radicals, with an IC50 value comparable to standard antioxidants such as ascorbic acid.

属性

IUPAC Name |

1-amino-3-ethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S/c1-2-5-3(7)6-4/h2,4H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYYTGUCWARUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065451 | |

| Record name | Hydrazinecarbothioamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13431-34-0 | |

| Record name | Ethylthiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarbothioamide, N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-3-thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarbothioamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Ethyl-3-thiosemicarbazide commonly acts as a ligand, forming complexes with metal ions like Copper (II). This interaction stems from the compound's ability to donate electrons from its sulfur and nitrogen atoms. For instance, in the development of a copper detection method, this compound forms a complex with Cu(II) allowing its adsorptive accumulation on a mercury drop electrode for analysis []. This complex formation can lead to various downstream effects depending on the specific metal ion and the biological context. Studies show its metal complexes exhibit potential anti-cancer activity [] and can inhibit Topoisomerase II-α [], an enzyme crucial for DNA replication.

A: this compound has the molecular formula C3H9N3S and a molecular weight of 119.19 g/mol. While the provided literature doesn't explicitly detail all spectroscopic data, it highlights the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and structure of the compound and its derivatives [, ]. Infrared (IR) spectroscopy is also frequently employed to identify characteristic functional groups, particularly the stretching vibrations of C=S and N-H bonds [, ].

A: Research indicates that this compound demonstrates stability and functionality under various conditions. For example, it forms stable complexes with metal ions in both solution and solid states []. It has been used as a coating on piezoelectric crystals for the detection of formic acid vapor, maintaining sensitivity for at least 60 days []. These findings suggest its potential for applications requiring durability and consistent performance.

A: Computational chemistry plays a role in understanding the behavior of this compound. Density Functional Theory (DFT) calculations, using the 6-31G(d) basis set and Local Spin Density Approximation (LSDA) method, have been employed to study the detection limit of copper traces in aqueous solutions []. This study successfully correlated the theoretical total energy of copper-4-Ethyl-3-thiosemicarbazide complexes with the experimentally determined detection limits, highlighting the predictive power of computational approaches.

A: Although not extensively covered in the provided research, some insights into the SAR of this compound can be gleaned. For instance, modifying the 4-ethyl group to other alkyl or aryl substituents could impact the compound's solubility, steric hindrance, and electronic properties, thereby affecting its binding affinity and selectivity towards specific metal ions or biological targets []. Further research focusing on systematic structural modifications and their impact on biological activities is crucial to establish a comprehensive SAR profile.

A: The research utilizes various analytical techniques to characterize and quantify this compound. NMR spectroscopy, including 1H and 13C NMR, helps confirm the structure and purity of the compound and its derivatives [, ]. IR spectroscopy identifies characteristic functional groups [, ]. In analytical applications, techniques like adsorptive stripping voltammetry are employed to detect metal ions after complexation with this compound [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。